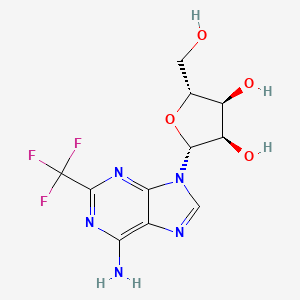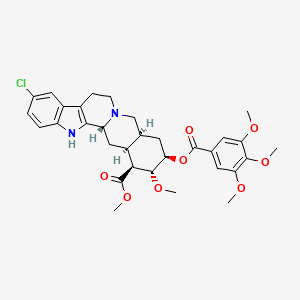
2-Trifluoromethyl-adenosine
Übersicht
Beschreibung
2-Trifluoromethyl-adenosine is a modified nucleoside where the adenosine molecule is substituted with a trifluoromethyl group at the 2’ position. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications. The trifluoromethyl group is known for its high electronegativity and ability to influence the stability and reactivity of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the treatment of 2’-O-[(methylthio)thiocarbonyl]-3’,5’-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)adenosine with pyridinium poly(hydrogen fluoride) in the presence of 1,3-dibromo-5,5-dimethylhydantoin . This reaction yields 2-Trifluoromethyl-adenosine in moderate yields.
Industrial Production Methods: Industrial production of this compound may involve solid-phase synthesis techniques, which allow for the efficient and scalable production of the compound. This method includes the preparation of nucleoside phosphoramidites and their incorporation into oligonucleotides using automated synthesizers .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Trifluoromethyl-adenosine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various trifluoromethylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
2-Trifluoromethyl-adenosine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Trifluoromethyl-adenosine involves its incorporation into nucleic acids, where it can influence the stability and conformation of DNA and RNA duplexes. The trifluoromethyl group enhances the thermal stability of DNA/RNA hybrids and increases resistance to nucleolytic degradation . This modification can also affect the binding affinity of nucleic acids to their complementary strands, making it useful in various therapeutic and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
2-Fluoroadenosine: Similar to 2-Trifluoromethyl-adenosine, this compound has a fluorine atom at the 2’ position, which also enhances stability and binding affinity.
2-Methyladenosine: This compound has a methyl group at the 2’ position, providing different steric and electronic effects compared to the trifluoromethyl group.
Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts high electronegativity and influences the compound’s stability, reactivity, and biological activity. This makes it particularly valuable in applications requiring enhanced thermal stability and resistance to enzymatic degradation .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-(trifluoromethyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N5O4/c12-11(13,14)10-17-7(15)4-8(18-10)19(2-16-4)9-6(22)5(21)3(1-20)23-9/h2-3,5-6,9,20-22H,1H2,(H2,15,17,18)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAXKLMYAMKNFC-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560172 | |
| Record name | 2-(Trifluoromethyl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4627-40-1 | |
| Record name | 2-(Trifluoromethyl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Bicyclo[2.2.1]heptan-7-ol](/img/structure/B1618052.png)

